1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
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Overview
Description
“1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone” is a chemical compound with the molecular formula C9H9NO5 . It is also known by other names such as “4’-Hydroxy-3’-methoxy-5’-nitroacetophenone” and "Ethanone, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The exact structure details are not provided in the retrieved sources.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 211.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are both 211.04807239 g/mol . The topological polar surface area is 92.4 Ų .Scientific Research Applications
Antibacterial Activity
Research on related compounds has explored their antibacterial properties. For example, derivatives of nitrophenyl ethanone have been synthesized and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Some compounds showed appreciable activity, highlighting the potential of nitrophenyl ethanone derivatives in antibacterial applications (Parekh & Desai, 2006).
Phase Equilibrium Studies
Ternary phase equilibrium studies involving nitrophenyl ethanone compounds in different solvents have been conducted. Such studies are important for understanding the solubility and separation processes of these compounds, which can be crucial for their purification and application in various scientific fields (Li et al., 2019).
Charge Density Analysis
The charge density and hydrogen bonding motif of nitrophenyl ethanone derivatives have been analyzed using high-resolution X-ray and neutron diffraction data. This analysis provides insight into the electronic structure and bonding characteristics of these compounds, which is useful for designing new materials and understanding their reactivity (Hibbs, Overgaard, & Piltz, 2003).
Synthesis of Complexes
Nitrophenyl ethanone derivatives have been utilized in the synthesis of nickel(II) complexes. These complexes were characterized by various spectroscopic methods and evaluated for their antimicrobial properties, demonstrating the versatility of nitrophenyl ethanone compounds in synthesizing materials with potential biological applications (Chai et al., 2017).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, and P501, advising on measures to take to prevent exposure and manage potential incidents .
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-3-4-7(12)9(15-2)8(6)10(13)14/h3-4,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXLWJRXFETOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733707 |
Source
|
Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260785-45-2 |
Source
|
Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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